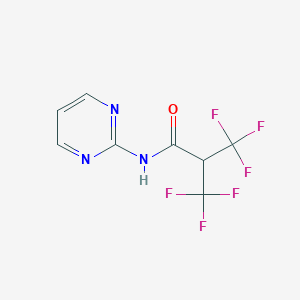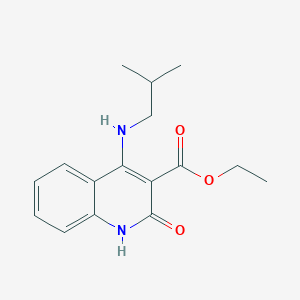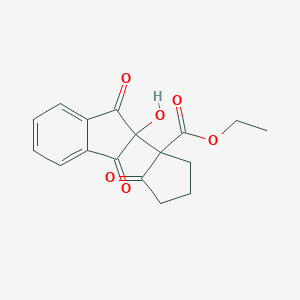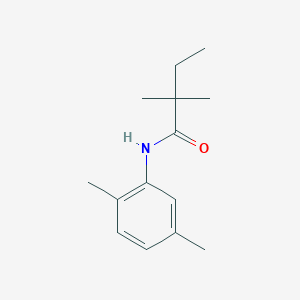
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant interest in the scientific community due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
作用机制
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. This activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of hepatic glucose production. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide also inhibits mTORC1, a key regulator of cell growth and proliferation, leading to decreased protein synthesis and cell cycle arrest.
Biochemical and Physiological Effects:
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced hepatic glucose production. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide also inhibits mTORC1, leading to decreased protein synthesis and cell cycle arrest. In addition, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.
实验室实验的优点和局限性
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high potency and selectivity for AMPK activation. However, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has limitations as well. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has not been extensively tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
未来方向
There are several future directions for research on 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to improve mitochondrial function and reduce oxidative stress in animal models of these diseases. Another area of interest is its potential use as an adjuvant therapy for cancer. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further studies are needed to determine its efficacy in combination with these treatments. Finally, there is a need for further research on the safety and efficacy of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide in human clinical trials, particularly in the context of metabolic disorders and cancer.
合成方法
The synthesis of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid in the presence of triethylamine. The resulting product is purified by column chromatography to obtain 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide in high yield and purity.
科学研究应用
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK, a key regulator of cellular energy homeostasis, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.
In addition to metabolic disorders, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been investigated for its potential anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
产品名称 |
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide |
|---|---|
分子式 |
C8H5F6N3O |
分子量 |
273.14 g/mol |
IUPAC 名称 |
3,3,3-trifluoro-N-pyrimidin-2-yl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)4(8(12,13)14)5(18)17-6-15-2-1-3-16-6/h1-4H,(H,15,16,17,18) |
InChI 键 |
RZUHZWXZJXSZNA-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
规范 SMILES |
C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)
![N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide](/img/structure/B259534.png)
![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)

![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)



